molecular formula C12H13BrN4O2S B14309418 N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine CAS No. 112598-28-4

N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine

Cat. No.: B14309418
CAS No.: 112598-28-4
M. Wt: 357.23 g/mol
InChI Key: XBGQFHRIRLWFIM-UHFFFAOYSA-N
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Description

N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine is a complex organic compound that features a pyridine ring substituted with a bromine atom, a nitro group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine typically involves multiple steps:

    Formation of 3-Bromopyridin-2-ylmethyl Sulfide: This step involves the reaction of 3-bromopyridine with a suitable thiol compound under basic conditions to form the sulfide intermediate.

    Alkylation: The sulfide intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Nitration: The final step involves the nitration of the pyrrole ring using a nitrating agent such as nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(3-Chloropyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine
  • N-(2-{[(3-Fluoropyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine
  • N-(2-{[(3-Iodopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine

Uniqueness

The presence of the bromine atom in N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the electronic effects of the bromine atom can influence the compound’s overall reactivity and interaction with biological targets.

Properties

CAS No.

112598-28-4

Molecular Formula

C12H13BrN4O2S

Molecular Weight

357.23 g/mol

IUPAC Name

N-[2-[(3-bromopyridin-2-yl)methylsulfanyl]ethyl]-3-nitro-1H-pyrrol-2-amine

InChI

InChI=1S/C12H13BrN4O2S/c13-9-2-1-4-14-10(9)8-20-7-6-16-12-11(17(18)19)3-5-15-12/h1-5,15-16H,6-8H2

InChI Key

XBGQFHRIRLWFIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CSCCNC2=C(C=CN2)[N+](=O)[O-])Br

Origin of Product

United States

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